molecular formula C15H19N3O4S B1240189 1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-5-pyrimidinesulfonamide

1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-5-pyrimidinesulfonamide

Cat. No.: B1240189
M. Wt: 337.4 g/mol
InChI Key: PBGMONRFPQNYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-5-pyrimidinesulfonamide is a sulfonamide.

Scientific Research Applications

Generation and Reactivity

1,3-Dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-5-pyrimidinesulfonamide has been the subject of various studies focusing on its generation and reactivity. For instance, Tsupak, Gavrilenko, and Kostrub (2009) explored its generation through acid-catalyzed cyclization and examined its reactivity towards N-nucleophiles (Tsupak, Gavrilenko, & Kostrub, 2009).

Thermal Stability Analysis

The thermal stability of derivatives of this compound has been a topic of interest. Salih and Al-Sammerrai (1986) conducted thermal analyses to understand the stability and decomposition patterns under different atmospheric conditions (Salih & Al-Sammerrai, 1986).

Dynamic NMR Study

A dynamic 1H NMR study was performed by Yavari et al. (2001), focusing on the restricted rotation around the bonds in highly functionalized derivatives of this compound (Yavari, Hazeri, Maghsoodlou, & Zabarjad-Shiraz, 2001).

Synthesis and Structural Analysis

Kostrub et al. (2009) synthesized quinazolines and pyrano[4,3-d]pyrimidine-2,4(3H)-diones from derivatives of this compound, demonstrating the versatility in synthesizing different heterocyclic structures (Kostrub, Tsupak, & Nelyubina, 2009).

Enaminones in Heterocyclic Synthesis

Abdel-Khalik et al. (2004) explored its use in the synthesis of nicotinic acid and thienopyridine derivatives, highlighting its role in the formation of complex heterocyclic structures (Abdel-Khalik, Eltoukhy, Agamy, & Elnagdi, 2004).

Molecular Structure and Hydrogen Bond Analysis

Shang et al. (2012) investigated the molecular structure and hydrogen bond formation in a related pyrimidine derivative, contributing to a deeper understanding of its chemical properties (Shang, Tao, Ha, & Yu, 2012).

Cation-Radical Salts and Complexes

Neiland et al. (1996) studied the formation of cation-radical salts and complexes with iodine in derivatives, revealing insights into its electronic properties (Neiland, Tilika, Supe, & Édzhinya, 1996).

Antimicrobial Studies

Kumar et al. (2014) synthesized pyrimidine pyrazole derivatives with antimicrobial properties, demonstrating its potential in pharmaceutical applications (Kumar, Arora, Ruhil, Phougat, Chhillar, & Prasad, 2014).

Crystal Structure and Tautomerism

Rajam et al. (2017) conducted detailed investigations into the crystal structure and tautomerism in aminopyrimidine derivatives, providing insights into its structural dynamics (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Molecular Modeling and Drug Potential

Santana et al. (2020) performed molecular modeling studies on chromene derivatives, indicating its potential as a lead for new anticancer drugs (Santana, Ferreira Neto, Gonçalves, Almeida, França, & Figueroa-Villar, 2020).

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)pyrimidine-5-sulfonamide

InChI

InChI=1S/C15H19N3O4S/c1-10(2)11-5-7-12(8-6-11)16-23(21,22)13-9-17(3)15(20)18(4)14(13)19/h5-10,16H,1-4H3

InChI Key

PBGMONRFPQNYDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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